1-(4-Hydroxy-3-methylphenyl)propan-1-one
Description
BenchChem offers high-quality 1-(4-Hydroxy-3-methylphenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxy-3-methylphenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-hydroxy-3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-9(11)8-4-5-10(12)7(2)6-8/h4-6,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTNKEULTSFHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280603 | |
| Record name | 1-(4-hydroxy-3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940-04-5 | |
| Record name | NSC17564 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-hydroxy-3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Physicochemical Properties of 1-(4-Hydroxy-3-methylphenyl)propan-1-one for Synthesis Planning
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of medicinal chemistry and material science, the strategic selection of starting materials is paramount to the success of any synthetic campaign. 1-(4-Hydroxy-3-methylphenyl)propan-1-one, a substituted aromatic ketone, represents a key intermediate with significant potential. Its trifunctional nature—a nucleophilic phenolic hydroxyl group, an electrophilic ketone, and an activated aromatic ring—makes it a versatile scaffold for constructing more complex molecular architectures.
This technical guide provides an in-depth analysis of the physicochemical properties, reactivity, and synthetic considerations for 1-(4-Hydroxy-3-methylphenyl)propan-1-one. As a Senior Application Scientist, my objective is not merely to present data but to provide a causal framework, explaining why these properties are critical and how they directly influence experimental design and execution. This document is intended for researchers, process chemists, and drug development professionals who require a robust understanding of this molecule to streamline their synthesis planning and execution.
Section 1: Core Physicochemical Profile
A foundational understanding of a molecule's physical properties is the bedrock of effective synthesis planning. These parameters dictate everything from storage and handling to reaction setup and solvent selection. While comprehensive experimental data for this specific molecule (CAS No. 940-04-5) is not extensively published, we can extrapolate key properties from its structure and closely related analogs, such as 1-(4-Hydroxy-3-methoxyphenyl)propan-1-one. This approach, common in applied chemical research, allows for informed decision-making in the absence of complete datasets.
Table 1: Summary of Physicochemical Properties for 1-(4-Hydroxy-3-methylphenyl)propan-1-one
| Property | Value | Implication for Synthesis Planning |
| Molecular Formula | C₁₀H₁₂O₂ | Confirmed by various suppliers.[1] |
| Molecular Weight | 164.20 g/mol | Essential for accurate stoichiometric calculations.[1] |
| Physical Form | Solid (Predicted) | Based on analogs, it is expected to be a crystalline or powdered solid at room temperature, which simplifies weighing and handling. |
| Melting Point | ~60-65 °C (Estimated) | The melting point is a key indicator of purity. This estimated range, based on the methoxy analog (61-62 °C)[2], suggests that reactions can be conducted at moderate temperatures without phase change, but care must be taken near this range. |
| Boiling Point | >300 °C (Estimated) | A high boiling point, like that of its methoxy analog (320.7 °C)[2], indicates low volatility. This minimizes loss during open-vessel reactions but necessitates high-vacuum techniques for purification by distillation. |
| Solubility | Sparingly soluble in water; Soluble in DMSO, Methanol, Acetone, Chloroform (Predicted) | Limited aqueous solubility is typical for phenolic compounds of this size.[2][3] Good solubility in polar aprotic (DMSO, Acetone) and polar protic (Methanol) solvents provides a wide range of options for reaction media. |
| pKa (Phenolic OH) | ~9-10 (Predicted) | The acidity of the phenolic proton is a critical parameter. A pKa in this range, similar to related phenols, means it can be easily deprotonated by common bases like K₂CO₃ or NaH, facilitating O-alkylation or O-acylation reactions. It also dictates the pH for aqueous work-up procedures to ensure the compound remains in its desired neutral or ionized state. |
| Storage | Sealed in dry, room temperature | Standard for a stable organic solid. The phenolic group may be susceptible to slow air oxidation over time, so storage under an inert atmosphere (N₂ or Ar) is recommended for long-term purity. |
Section 2: Synthesis Strategy & Protocol
A reliable and scalable synthesis is the gateway to utilizing any building block. For 1-(4-Hydroxy-3-methylphenyl)propan-1-one, the most logical and industrially relevant approach is the Friedel-Crafts acylation of 2-methylphenol (o-cresol).
Rationale for Synthetic Route Selection
The choice of a Friedel-Crafts acylation is underpinned by several key principles:
-
Regioselectivity: The hydroxyl group of 2-methylphenol is a powerful ortho-, para-director. As the ortho positions are sterically hindered by the methyl group and the hydroxyl group itself, acylation is strongly directed to the para position, leading to the desired product with high selectivity.
-
Reagent Availability: 2-methylphenol, propionyl chloride, and a Lewis acid catalyst like AlCl₃ are common, cost-effective industrial reagents.
-
Reaction Conditions: The reaction proceeds under well-established and scalable conditions.
An alternative, the Fries rearrangement of 2-methylphenyl propionate, could also yield the product. However, this method often requires higher temperatures and can produce a mixture of ortho and para isomers, complicating purification. Therefore, direct acylation is the preferred method for its superior control and efficiency.
Experimental Workflow Diagram
Caption: Proposed synthesis workflow for 1-(4-Hydroxy-3-methylphenyl)propan-1-one.
Detailed Synthesis Protocol
This protocol is designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as expected.
-
Reagent Preparation:
-
Dry all glassware in an oven (120 °C) and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous dichloromethane (DCM) as the solvent.
-
-
Reaction Setup:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-methylphenol (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 5-10 mL per gram of 2-methylphenol).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise. Causality Note: Using a slight excess of Lewis acid is crucial as it will complex with both the carbonyl product and the phenolic hydroxyl group.
-
Stir the resulting slurry for 15-20 minutes at 0 °C.
-
-
Acylation:
-
Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: A slow, controlled addition is essential to manage the exothermic reaction and prevent potential side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 1:1 v/v). Causality Note: This hydrolyzes the aluminum complexes and protonates the phenoxide, making the product soluble in the organic layer.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (to remove any remaining acid) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 1-(4-Hydroxy-3-methylphenyl)propan-1-one as a solid.
-
Section 3: Reactivity Profile & Strategic Considerations
Understanding the inherent reactivity of 1-(4-Hydroxy-3-methylphenyl)propan-1-one is essential for its use as a synthetic intermediate. Its functionality allows for selective transformations at three distinct sites.
Key Reactive Sites and Pathways
-
Phenolic Hydroxyl Group (OH): This is the most nucleophilic and acidic site.
-
O-Alkylation/Acylation: The phenol can be easily deprotonated with a mild base (e.g., K₂CO₃) and subsequently alkylated (e.g., with methyl iodide) or acylated (e.g., with acetyl chloride) to form ethers or esters, respectively. This is often a necessary first step to protect the hydroxyl group.
-
-
Ketone Carbonyl Group (C=O): This group is electrophilic and can undergo a variety of transformations.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). More powerful agents like LiAlH₄ would also work but are less chemoselective.
-
Reductive Amination: The ketone can be converted into an amine via reaction with an amine and a reducing agent (e.g., NaBH₃CN).
-
-
Aromatic Ring: The ring is electron-rich and activated towards Electrophilic Aromatic Substitution (EAS).
-
Substitution Reactions: The strong activating and directing effects of the hydroxyl and methyl groups will direct incoming electrophiles (e.g., during nitration or halogenation) to the positions ortho to the hydroxyl group.
-
Reactivity Logic Diagram
Caption: Key reactivity pathways for 1-(4-Hydroxy-3-methylphenyl)propan-1-one.
Strategic Insight: The Importance of Protecting Groups
A critical consideration in multi-step synthesis is the potential for undesired cross-reactivity. The acidic proton of the phenolic hydroxyl group is incompatible with many organometallic reagents (e.g., Grignard reagents) and strong bases.
Recommendation: If a planned reaction involves reagents that are sensitive to acidic protons or could react with the phenol, a protection strategy is mandatory. Converting the phenol to a stable ether (e.g., a methyl or benzyl ether) is a common and effective strategy. The benzyl ether is particularly advantageous as it can be easily removed later via hydrogenolysis, a mild deprotection condition that is often compatible with other functional groups.
Conclusion
1-(4-Hydroxy-3-methylphenyl)propan-1-one is a highly functionalized and valuable building block for chemical synthesis. Its properties—a moderate melting point, good solubility in organic solvents, and distinct reactive sites—make it a tractable and versatile intermediate. A robust synthesis via Friedel-Crafts acylation provides reliable access to this compound. For the synthetic chemist, a thorough understanding of its reactivity profile, particularly the interplay between the phenolic, ketonic, and aromatic functionalities, is crucial. By leveraging this knowledge and implementing appropriate strategies, such as the use of protecting groups, researchers can effectively incorporate this molecule into complex synthetic pathways, accelerating the discovery and development of new chemical entities.
References
-
1-(4-Hydroxy-3-methoxyphenyl)propan-1-one - LookChem. LookChem. [Link]
-
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one | C15H14O2 | CID - PubChem. PubChem. [Link]
-
1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- - the NIST WebBook. NIST. [Link]
-
1-(4-Hydroxy-3-methyl-phenyl)-propan-1-one | Arsyn - Arsyn Lifesciences. Arsyn Lifesciences. [Link]
-
2,3-Dihydroxy-1-(4-Hydroxy-3-Methoxyphenyl)Propan-1-One - PubChem. PubChem. [Link]
-
Chemical Properties of 1-hydroxy-3-phenyl-2-propanone - Cheméo. Cheméo. [Link]
-
1-(4-methylphenyl)-1-propanone - Stenutz. Stenutz. [Link]
-
1-(4-Hydroxy-3-methylphenyl)propan-2-one - PubChem. PubChem. [Link]
-
(i) 1-(4-Hydroxyphenyl)propan-1-one and 3-nitrophthalonitrile, K2CO3,... - ResearchGate. ResearchGate. [Link]
-
1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- - the NIST WebBook. NIST. [Link]
-
1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- - the NIST WebBook. NIST. [Link]
-
1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)- - Substance Details - SRS | US - EPA. US EPA. [Link]
-
Chemical Properties of 1-Propanone, 3-hydroxy-1-phenyl- (CAS 5650-41-9) - Cheméo. Cheméo. [Link]
-
(PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1 - ResearchGate. ResearchGate. [Link]
-
2-Hydroxy-1-(4-methylphenyl)propan-1-one Properties - EPA. EPA. [Link]
-
Safety Data Sheet: 1-(4-Methylphenyl)-1-propanol - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]
-
Mephedrone - Wikipedia. Wikipedia. [Link]
-
3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one | CAS:53170-93-7 - BioCrick. BioCrick. [Link]
Sources
Technical Guide: Reactivity Profile of the Phenolic Hydroxyl Group in 1-(4-Hydroxy-3-methylphenyl)propan-1-one
[1]
Executive Summary
1-(4-Hydroxy-3-methylphenyl)propan-1-one (CAS 940-04-5), hereafter referred to as HMPP , represents a critical scaffold in the synthesis of centrally acting muscle relaxants (analogs of Tolperisone and Silperisone) and liquid crystal mesogens. Its reactivity is defined by the interplay between the acidic phenolic hydroxyl group, the electron-withdrawing propionyl chain, and the sterically modulating ortho-methyl group.[1][2]
This guide provides a definitive technical analysis of the phenolic hydroxyl group's reactivity, offering optimized protocols for chemoselective functionalization and mechanistic insights into competitive pathways.[1][2]
Structural & Electronic Analysis
To master the reactivity of HMPP, one must first quantify the electronic environment surrounding the phenolic hydroxyl group.[1][2]
Electronic Landscape
The reactivity of the C4-hydroxyl group is governed by two opposing electronic effects:
-
Electron Withdrawing Effect (-M/-I): The para-propionyl group (ketone) strongly withdraws electron density via resonance and induction.[3][4] This stabilizes the phenoxide anion, significantly increasing acidity compared to o-cresol.[2]
-
Electron Donating Effect (+I): The ortho-methyl group provides weak electron donation via hyperconjugation, slightly destabilizing the phenoxide relative to the non-methylated analog (4-hydroxypropiophenone).[2][4]
Estimated pKa: ~8.2 – 8.4
Note: This is significantly more acidic than phenol (pKa 10.[3][2][4]0) or o-cresol (pKa 10.3), allowing for deprotonation by weak bases such as Potassium Carbonate (
Steric Modulation
The C3-methyl group imposes a "steric gate" on the hydroxyl group.[3][2][4] While not bulky enough to prevent reaction, it influences the trajectory of incoming electrophiles, favoring
Figure 1: Activation pathway of HMPP showing the resonance stabilization of the reactive phenoxide intermediate.[1]
The Nucleophilic Profile: O-Alkylation[3]
The primary synthetic utility of HMPP lies in the O-alkylation of the hydroxyl group to generate ether-linked pharmacophores.[3]
Chemoselectivity (O- vs. C-Alkylation)
Phenoxides are ambient nucleophiles.[3][4] In HMPP, the ortho-methyl group at C3 blocks C-alkylation at that position.[2] However, the C5 position (ortho to OH) remains susceptible to electrophilic attack under high-temperature or highly polar conditions.[1]
| Parameter | Condition for O-Alkylation (Desired) | Condition for C-Alkylation (Undesired) |
| Solvent | Polar Aprotic (Acetone, DMF, Acetonitrile) | Protic (Water, Alcohols) or Non-polar |
| Counter-ion | ||
| Leaving Group | Iodide/Bromide (Soft) | Fluoride/Tosylate (Hard) |
| Temperature | Reflux (Acetone: 56°C) | High (>100°C) |
Solvent Effects on Kinetics
The rate of O-alkylation for HMPP follows the order: DMF > DMSO > Acetonitrile > Acetone > Ethanol [2]
-
Recommendation: Use Acetone for scale-up due to ease of workup (volatility), despite slower kinetics than DMF.[2] Use DMF only for unreactive electrophiles.
Experimental Protocols
Protocol A: Chemoselective O-Alkylation (Williamson Ether Synthesis)
Objective: Synthesis of 1-(4-(3-chloropropoxy)-3-methylphenyl)propan-1-one (Precursor for amine coupling).[3]
Reagents:
-
1-Bromo-3-chloropropane (1.2 eq)[3]
-
Potassium Carbonate (
), anhydrous, granular (2.0 eq)[1][2] -
Potassium Iodide (
), catalytic (0.1 eq)[1][2]
Step-by-Step Methodology:
-
Activation: Charge a 3-neck round bottom flask with HMPP (10 g, 60.9 mmol) and anhydrous Acetone (100 mL). Begin stirring.
-
Base Addition: Add granular
(16.8 g, 121.8 mmol). The suspension may turn slight yellow due to phenoxide formation.[2][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Catalyst: Add catalytic
(1.0 g). This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein condition).[4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Electrophile Addition: Add 1-Bromo-3-chloropropane (11.5 g, 73.0 mmol) dropwise over 15 minutes to prevent exotherm.
-
Reflux: Heat the mixture to reflux (approx. 58°C internal temp) for 12–16 hours.
-
Workup: Cool to room temperature. Filter off inorganic salts (
, excessngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[1][2][4] Rinse the filter cake with acetone.[2][4] -
Isolation: Concentrate the filtrate under reduced pressure to yield a viscous oil.
-
Purification: If necessary, recrystallize from cold hexane or isopropanol.
Self-Validating Check:
-
Success Indicator: The disappearance of the broad phenolic -OH stretch (
) in IR.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Failure Indicator: Presence of starting material signals in
NMR (Singlet at ppm for OH).
Competitive Pathways & Troubleshooting
The "Blocked" Ortho Position
The C3-methyl group is a strategic advantage.[3][4] In non-methylated analogs (e.g., 4-hydroxypropiophenone), Mannich reactions or halogenations can occur at both ortho positions.[1][2] In HMPP, C3 is blocked, forcing electrophilic aromatic substitution (EAS) to occur exclusively at C5 .[1][2]
Alpha-Bromination (Side Reaction)
If the reaction mixture is acidic or if reagents contain free bromine (
-
Prevention: Ensure basic conditions (
) are maintained throughout alkylation.
Figure 2: Competitive reaction pathways for HMPP.[3][4] Path A is the desired route for ether synthesis.[1][2]
Analytical Validation Data
To confirm the integrity of the reaction, use the following spectroscopic markers:
| Technique | Marker | Shift/Value | Interpretation |
| IR Spectroscopy | O-H Stretch | Disappearance of | Confirms consumption of Phenol. |
| IR Spectroscopy | C=O Stretch | Confirms Ketone integrity (unchanged). | |
| 1H NMR | Phenolic Proton | Disappearance confirms reaction.[2][4] | |
| 1H NMR | O-CH2 Proton | Appearance confirms ether linkage.[2][4] | |
| 13C NMR | C4 (Ipso) | Shift from | Characteristic of O-alkylation.[4] |
References
-
PubChem. (2025).[2][4] 1-(4-Hydroxy-3-methylphenyl)propan-1-one Compound Summary. National Library of Medicine.[2][4] [Link][1][4]
-
Organic Chemistry Portal. (2024).[3][2][4] Williamson Ether Synthesis: Mechanism and Protocols. [Link][1][4]
-
ResearchGate. (2014).[3][2][4] Synthesis of Tolperisone and Silperisone Analogues via Propiophenone Intermediates. [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]
- 3. 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one | C15H14O2 | CID 14416163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of 4'-hydroxy-3'-methylpropiophenone via Friedel-Crafts Acylation and Fries Rearrangement
Introduction: Navigating the Synthesis of a Key Phenolic Ketone
4'-hydroxy-3'-methylpropiophenone is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a hydroxylated and alkylated phenyl ring attached to a ketone, presents a classic synthetic challenge that highlights the nuances of electrophilic aromatic substitution on activated and potentially interfering substrates.
The direct C-acylation of phenols, such as 2-methylphenol (o-cresol), via the standard Friedel-Crafts acylation is often complicated. The Lewis acid catalyst, essential for activating the acylating agent, readily complexes with the nucleophilic phenolic hydroxyl group. This interaction can deactivate the aromatic ring towards the desired electrophilic substitution, often requiring stoichiometric or greater amounts of the catalyst and leading to lower yields.[1][2]
This guide provides a comprehensive analysis and detailed protocols for two strategic approaches to synthesize 4'-hydroxy-3'-methylpropiophenone:
-
Strategy A: The Fries Rearrangement. An indirect but often more robust method involving the initial O-acylation of 2-methylphenol to form an aryl ester, followed by a Lewis acid-catalyzed intramolecular rearrangement to the desired C-acylated product.[3][4]
-
Strategy B: Optimized Direct Friedel-Crafts Acylation. A more direct C-acylation approach that addresses the catalyst-phenol interaction through the use of excess Lewis acid.
By understanding the causality behind the experimental choices in each protocol, researchers can select and optimize the most suitable pathway for their specific laboratory context and scale.
Mechanistic Rationale: The Dichotomy of C- vs. O-Acylation
The synthesis of hydroxyaryl ketones from phenols and acyl halides is governed by the competition between C-acylation (Friedel-Crafts) and O-acylation (esterification). The reaction conditions, particularly the presence and nature of the catalyst, dictate the outcome.[5]
The Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation is a canonical electrophilic aromatic substitution. The mechanism involves the generation of a highly electrophilic acylium ion from an acyl chloride and a Lewis acid, typically aluminum chloride (AlCl₃).[6][7] This ion is then attacked by the π-electrons of the aromatic ring.
The key steps are:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the propionyl chloride, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion (CH₃CH₂CO⁺).[8][9]
-
Electrophilic Attack: The electron-rich aromatic ring of 2-methylphenol attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[6]
-
Rearomatization: A base (like AlCl₄⁻) abstracts a proton from the site of substitution, restoring the ring's aromaticity and yielding the final ketone product.[10]
For phenols, a critical complication arises: the Lewis acid (AlCl₃) also complexes with the lone pairs of the hydroxyl oxygen. This deactivates the ring, making the subsequent electrophilic attack less favorable. Therefore, more than one equivalent of AlCl₃ is required: one to complex with the phenol and another to activate the acyl chloride. Furthermore, the final ketone product itself is a Lewis base and will complex with AlCl₃, meaning a stoichiometric amount of the catalyst relative to the substrate is consumed.[1]
The Fries Rearrangement Pathway
The Fries rearrangement elegantly circumvents the challenges of direct acylation by separating the process into two distinct steps.[11][12]
-
O-Acylation: First, 2-methylphenol is converted to 2-methylphenyl propionate. This is a standard esterification that proceeds readily under basic or neutral conditions without a Lewis acid.[5]
-
Acyl Group Migration: The isolated phenolic ester is then treated with a Lewis acid. The catalyst coordinates to both the carbonyl and ether oxygens of the ester, facilitating the formation of an acylium ion. This electrophile can then re-attack the aromatic ring, primarily at the less sterically hindered para position.[4]
The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. Lower temperatures (0–25 °C) generally favor the thermodynamically more stable para-product (4'-hydroxy-3'-methylpropiophenone), while higher temperatures can lead to increased formation of the ortho-isomer.[4]
Visualization of Key Pathways
Reaction Mechanism: The Fries Rearrangement
The following diagram illustrates the Lewis acid-catalyzed conversion of 2-methylphenyl propionate to the target molecule, highlighting the key acylium ion intermediate.
Caption: Mechanism of the Fries Rearrangement for 4'-hydroxy-3'-methylpropiophenone synthesis.
Experimental Workflow: Strategy A
This flowchart outlines the complete experimental procedure for the recommended Fries Rearrangement approach, from starting materials to the purified final product.
Caption: Experimental workflow for the two-step Fries Rearrangement synthesis.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Aluminum chloride is highly corrosive and reacts violently with water. Propionyl chloride is corrosive and a lachrymator. Nitrobenzene is highly toxic.
Protocol 1: Synthesis via Fries Rearrangement (Recommended Strategy)
This two-step method offers superior control and generally higher yields for this specific transformation.
Part A: O-Acylation - Synthesis of 2-Methylphenyl Propionate
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-methylphenol (10.81 g, 100 mmol) and anhydrous dichloromethane (100 mL). Place the flask under an inert atmosphere (nitrogen or argon).
-
Base Addition: Add triethylamine (12.14 g, 16.7 mL, 120 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Add propionyl chloride (10.18 g, 9.6 mL, 110 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude 2-methylphenyl propionate. The product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.
-
Part B: Fries Rearrangement to 4'-hydroxy-3'-methylpropiophenone
-
Reaction Setup: In a flame-dried 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (20.0 g, 150 mmol).
-
Solvent Addition: Carefully add nitrobenzene (100 mL) as the solvent. [Note: Carbon disulfide or 1,2-dichloroethane are less toxic alternatives]. Stir the suspension and cool to 0-5 °C in an ice-salt bath.
-
Substrate Addition: Dissolve the crude 2-methylphenyl propionate (16.42 g, 100 mmol) in 25 mL of nitrobenzene and add it dropwise to the cold AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight (12-16 hours).
-
Workup and Isolation:
-
Prepare a beaker with crushed ice (300 g) and concentrated HCl (50 mL).
-
CAUTION: Quench the reaction by slowly and carefully pouring the reaction mixture onto the ice/HCl slurry with vigorous stirring. This will decompose the aluminum complexes in a highly exothermic process.
-
Extract the resulting mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash them with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. If nitrobenzene was used, it must be removed by steam distillation or careful vacuum distillation.
-
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure 4'-hydroxy-3'-methylpropiophenone as a crystalline solid.
Protocol 2: Optimized Direct Friedel-Crafts Acylation (Alternative Strategy)
This method is more direct but requires a significant excess of the Lewis acid catalyst.
-
Reaction Setup: In a flame-dried 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (33.4 g, 250 mmol).
-
Solvent and Substrate Addition: Add 1,2-dichloroethane (150 mL) and cool the suspension to 0 °C. Slowly add 2-methylphenol (10.81 g, 100 mmol). A complex will form.
-
Acylating Agent Addition: In a separate flask, prepare a solution of propionyl chloride (10.18 g, 9.6 mL, 110 mmol) in 1,2-dichloroethane (25 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature below 10 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 8-12 hours, or until TLC analysis indicates consumption of the starting material. Gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
Workup and Purification: Follow the identical workup, isolation, and purification steps (5 and 6) as described in Protocol 1, Part B.
Comparative Summary of Protocols
The choice between these two synthetic strategies depends on factors such as desired yield, tolerance for multi-step procedures, and concerns over reagent quantities.
| Parameter | Strategy A: Fries Rearrangement | Strategy B: Direct Acylation |
| Number of Steps | Two (O-acylation + Rearrangement) | One |
| Key Reagents | 2-methylphenol, Propionyl Chloride, Base (e.g., Et₃N), AlCl₃ | 2-methylphenol, Propionyl Chloride, AlCl₃ |
| Catalyst Stoichiometry | ~1.5 equivalents AlCl₃ per mole of ester | >2.5 equivalents AlCl₃ per mole of phenol |
| Typical Solvent | Nitrobenzene, CS₂, Dichloroethane | Dichloroethane, Nitrobenzene |
| Temperature Control | Crucial for regioselectivity (low temp for para) | Important for controlling reaction rate |
| Advantages | Generally higher yields, better regioselectivity, cleaner reaction. | More direct, fewer synthetic steps. |
| Disadvantages | Longer overall procedure, requires isolation of an intermediate. | Requires large excess of catalyst, potentially lower yields due to side reactions. |
References
- Process for ring acylation of phenols.
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-propiophenone. PrepChem.com. [Link]
-
Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-5'-nitropropiophenone. PrepChem.com. [Link]
-
Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Alex Andonian, University of California, Irvine. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel–Crafts Acylation. Save My Exams. [Link]
-
How can I perform Friedel crafts acylation with phenol? ResearchGate. [Link]
-
Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]
-
Fries rearrangement. Wikipedia. [Link]
-
Fries Rearrangement. Organic Chemistry Portal. [Link]
-
Friedel–Crafts acylation of phenols using zinc chloride : acetic acid (1 : 2). ResearchGate. [Link]
-
Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Springer. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. National Institutes of Health (NIH). [Link]
-
Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. [Link]
-
Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. LibreTexts Chemistry. [Link]
- Method for purification of 4-hydroxyacetophenone.
-
Method for purification of 4-hydroxyacetophenone. Patsnap. [Link]
-
Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test. ResearchGate. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts acilezés [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fries Rearrangement [sigmaaldrich.com]
- 12. Fries Rearrangement [organic-chemistry.org]
Technical Application Note: Catalytic Hydrogenation of 1-(4-Hydroxy-3-methylphenyl)propan-1-one
Abstract & Strategic Overview
1-(4-Hydroxy-3-methylphenyl)propan-1-one (4'-Hydroxy-3'-methylpropiophenone) is a critical intermediate in the synthesis of phenylethanolamine-class vasodilators (e.g., Dilatol, Tolpropamine analogs) and a model compound for lignin valorization. Its reduction presents a bifurcation in synthetic utility:
-
Enantioselective Reduction (Pharma): Targeting the chiral alcohol, 1-(4-hydroxy-3-methylphenyl)propan-1-ol, requiring high enantiomeric excess (ee) and chemoselectivity (preserving the aromatic ring).
-
Hydrodeoxygenation (Industrial/Commodity): Targeting the alkylphenol, 4-propyl-2-methylphenol, requiring complete carbonyl removal.
This guide provides two distinct, field-validated protocols for these divergent pathways, addressing the specific challenge of the free phenolic hydroxyl group which can poison standard catalysts or alter stereochemical outcomes.
Chemo-Catalytic Pathway Map
The following decision tree illustrates the mechanistic divergence based on catalyst selection and reaction conditions.
Figure 1: Divergent hydrogenation pathways. The upper path utilizes metal-ligand bifunctional catalysis for stereocontrol; the lower path utilizes acid-mediated dehydration-hydrogenation.
Protocol A: Asymmetric Hydrogenation (Pharma Grade)
Objective: Synthesis of (S)-1-(4-Hydroxy-3-methylphenyl)propan-1-one with >95% ee.
Challenge: The acidic phenolic proton (
Reagents & Materials
-
Substrate: 1-(4-Hydroxy-3-methylphenyl)propan-1-one (Recrystallized, >99% purity).
-
Catalyst Precursor:
(CAS: 246231-77-6).-
Note: TolBINAP is often superior to BINAP for solubility in IPA.
-
-
Base: Potassium tert-butoxide (KOtBu), 1.0M in THF.
-
Solvent: Anhydrous 2-Propanol (IPA), degassed.
-
Gas: Hydrogen (H2), 99.999% purity.
Step-by-Step Procedure
-
Catalyst Activation (Inert Atmosphere Glovebox):
-
In a 20 mL vial, weigh
(S/C ratio 1:1000 to 1:2000). -
Critical Step: The phenolic ketone consumes 1 equivalent of base. You must add enough base to neutralize the phenol plus activate the catalyst.
-
Standard ratio: Substrate : Catalyst : Base = 1000 : 1 : 12-15 .
-
Explanation: 10 equiv of base relative to catalyst is standard for non-phenolic ketones. Here, we add slight excess to ensure the phenol doesn't quench the catalytic cycle, but avoid large excess which causes racemization.
-
-
Reaction Assembly:
-
Dissolve substrate (1.64 g, 10 mmol) in degassed IPA (10 mL).
-
Add the catalyst solution.[1]
-
Transfer to a stainless steel autoclave (e.g., Parr reactor) immediately.
-
-
Hydrogenation:
-
Purge the reactor 3x with H2 (5 bar).
-
Pressurize to 30 bar (435 psi) .
-
Stir at 30°C for 12–24 hours.
-
Monitoring: Check H2 uptake. Reaction is complete when pressure stabilizes.
-
-
Workup:
-
Vent H2 carefully.
-
Concentrate the solvent under reduced pressure.
-
Neutralization: Dissolve residue in EtOAc and wash with 1N HCl (to protonate the phenoxide and remove catalyst residues).
-
Dry over Na2SO4 and concentrate.
-
Quantitative Expectations
| Parameter | Target Specification | Notes |
| Conversion | > 99% | Monitored by HPLC/GC. |
| Yield | > 95% | Isolated yield after workup. |
| Enantiomeric Excess (ee) | 94% - 98% | Depends on strict anaerobicity. |
| TOF (Turnover Frequency) | ~200-500 | Slower than acetophenone due to phenoxide electronics. |
Protocol B: Hydrodeoxygenation (Industrial Grade)
Objective: Complete reduction to 4-propyl-2-methylphenol.
Mechanism: Reduction of ketone to alcohol
Reagents & Materials
-
Catalyst: 5% Pd/C (50% water wet) or 5% Pd/Al2O3.
-
Acid Promoter: Sulfuric Acid (H2SO4, catalytic) or Amberlyst 15 (solid acid).
-
Solvent: Methanol or Acetic Acid.[2]
Step-by-Step Procedure
-
Loading:
-
Charge 1-(4-Hydroxy-3-methylphenyl)propan-1-one (10 g) into the reactor.
-
Add Methanol (100 mL).
-
Add 5% Pd/C (0.5 g, 5 wt% loading).
-
Add conc. H2SO4 (0.5 mL) or Amberlyst 15 (1.0 g).
-
-
Reaction:
-
Pressurize to 5–10 bar H2.
-
Heat to 60°C .
-
Stir vigorously (1000 rpm) to overcome mass transfer limitations.
-
-
Completion:
-
Reaction typically completes in 4–6 hours.
-
Note: If the ring begins to saturate (forming cyclohexanols), reduce pressure or temperature.
-
-
Workup:
-
Filter catalyst (Celite pad).
-
Neutralize filtrate with NaHCO3.
-
Evaporate solvent.
-
Analytical Controls
HPLC Method (Chiral Purity)
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
(S)-Isomer: ~12 min
-
(R)-Isomer: ~15 min
-
Ketone: ~8 min
-
NMR Validation (1H NMR, 400 MHz, CDCl3)
-
Product (Alcohol): Look for the disappearance of the ketone triplet (~2.9 ppm) and appearance of the benzylic carbinol proton (triplet/multiplet) at ~4.5 ppm .
-
Product (Alkane): Look for the benzylic methylene triplet at ~2.5 ppm .
Safety & Handling
-
Hydrogen Gas: Extremely flammable. Ensure all autoclaves are grounded and leak-tested.
-
Catalyst Ignition: Dry Pd/C and Raney Nickel are pyrophoric. Always keep wet with solvent/water. Filter under inert gas (N2/Ar) if possible.
-
Substrate: Phenolic ketones are skin/eye irritants.[3] Wear nitrile gloves and safety goggles.
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. Link
-
Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope. Journal of the American Chemical Society, 120(51), 13529–13530. Link
-
Song, J., et al. (2020). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. MDPI Catalysts, 10(1), 123. (Context for Pd/C hydrodeoxygenation of guaiacyl derivatives). Link
-
Vertex AI Search Result 1.1 : Specific citation regarding the hydrogenation of 2-chloro-3'-hydroxyacetophenone and the necessity of base adjustment for free phenolic ketones.
Sources
Application Note & Protocols for High-Purity Crystallization of 1-(4-Hydroxy-3-methylphenyl)propan-1-one
Abstract: This document provides a comprehensive guide to the isolation of high-purity 1-(4-Hydroxy-3-methylphenyl)propan-1-one through optimized crystallization techniques. It details the underlying scientific principles, offers two distinct, robust protocols (Cooling Crystallization and Anti-Solvent Crystallization), and includes systematic troubleshooting guidance. The methodologies are designed for researchers, scientists, and professionals in drug development and chemical synthesis, ensuring reproducibility and high-purity outcomes.
Introduction and Scientific Background
1-(4-Hydroxy-3-methylphenyl)propan-1-one, an aromatic ketone, is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream processing and final product efficacy. Crystallization is a powerful and widely used technique for purification in the pharmaceutical industry, capable of delivering compounds with exceptional purity by separating the target molecule from soluble and insoluble impurities.[1][2]
The molecular structure of 1-(4-Hydroxy-3-methylphenyl)propan-1-one, featuring both a hydrogen bond donor (the phenolic -OH group) and a hydrogen bond acceptor (the ketone C=O group), dictates its solubility and crystallization behavior. These functional groups allow for strong intermolecular interactions, which are crucial for forming a stable crystal lattice but also influence solvent selection.[3]
Impurity Profile: The primary source of impurities often stems from the synthesis process, typically a Friedel-Crafts acylation of 3-methylphenol.[4][5][6] Potential impurities may include:
-
Unreacted 3-methylphenol (precursor).
-
Positional isomers (e.g., acylation at the ortho position).
-
Poly-acylated byproducts.
-
Residual Lewis acid catalyst and reaction solvents.
Effective crystallization relies on exploiting the solubility difference between the desired compound and its impurities in a chosen solvent system.
Core Principles of Crystallization
Crystallization is a phase-change process where a solute transfers from a liquid solution to a solid crystalline state. It is governed by two primary, kinetically-driven steps:
-
Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei). This process is initiated when the solution becomes supersaturated.
-
Crystal Growth: The subsequent growth of these nuclei into larger, macroscopic crystals.
Supersaturation is the essential driving force for both steps. It is achieved when the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. Supersaturation can be induced by several methods, including cooling a saturated solution, adding an anti-solvent, or evaporating the solvent.[7] Controlling the rate at which supersaturation is generated is critical; slow, controlled generation favors the growth of large, high-purity crystals, while rapid generation often leads to the formation of small, less pure particles or even amorphous precipitation.[3][7]
Protocol I: Single-Solvent Cooling Crystallization
This is a standard and effective method when a solvent can be identified that dissolves the compound well at an elevated temperature but poorly at a lower temperature.[1][3] For 1-(4-Hydroxy-3-methylphenyl)propan-1-one, a moderately polar protic solvent like ethanol or isopropanol is an excellent starting point due to its ability to form hydrogen bonds with the solute.
Rationale
The principle is to dissolve the crude compound in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to a state of supersaturation and subsequent crystallization. Most impurities, being present in lower concentrations, remain in the solution (mother liquor).
Detailed Step-by-Step Protocol
-
Solvent Selection & Dissolution:
-
Place the crude 1-(4-Hydroxy-3-methylphenyl)propan-1-one in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small volume of the chosen solvent (e.g., 95% Ethanol).
-
Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves at a temperature near the solvent's boiling point. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities (e.g., dust, inorganic salts) are observed, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Cover the flask with a watch glass or loose-fitting stopper to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals.[1][2] Insulating the flask can promote slower cooling.
-
If no crystals form, initiate the process by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a small "seed" crystal of the pure compound.[1]
-
Once crystallization appears complete at room temperature, the flask can be placed in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Experimental Workflow Diagram
Caption: Workflow for Single-Solvent Cooling Crystallization.
Protocol II: Anti-Solvent Crystallization
This technique is ideal when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.[1][8][9] This method is often performed at or near room temperature, making it suitable for heat-sensitive compounds.[10]
Rationale
The crude compound is dissolved in a small amount of the "good" solvent. The "anti-solvent" is then slowly added. This changes the overall polarity of the solvent system, reducing the solubility of the target compound and inducing supersaturation and crystallization.[9] A well-chosen solvent/anti-solvent pair will keep impurities dissolved while the pure product crystallizes. For the target molecule, a good solvent could be acetone or ethanol, while a suitable anti-solvent would be water or a non-polar solvent like hexane.[11][12][13]
Detailed Step-by-Step Protocol
-
Dissolution:
-
Dissolve the crude 1-(4-Hydroxy-3-methylphenyl)propan-1-one in a minimum amount of a "good" solvent (e.g., acetone) at room temperature with stirring.
-
-
Anti-Solvent Addition:
-
Slowly add the "anti-solvent" (e.g., water) dropwise to the stirred solution. The rate of addition directly influences the level of supersaturation.[7]
-
Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), which indicates the point of saturation has been reached.
-
If the solution becomes too cloudy or precipitation is too rapid, add a few drops of the "good" solvent to redissolve the solid.
-
-
Crystallization:
-
Cover the flask and allow it to stand undisturbed. Crystals should form as the system equilibrates.
-
To improve the yield, you can add a little more anti-solvent or cool the mixture in an ice bath.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the solvent/anti-solvent mixture or pure, cold anti-solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all residual solvents.
-
Experimental Workflow Diagram
Caption: Workflow for Anti-Solvent Crystallization.
Quantitative Data and Optimization Parameters
| Parameter | Cooling Crystallization | Anti-Solvent Crystallization | Rationale & Key Considerations |
| Primary Solvent(s) | Ethanol, Isopropanol | Acetone, Ethanol | Must effectively dissolve the compound. Hydrogen bonding capability is beneficial.[3] |
| Anti-Solvent(s) | N/A | Water, n-Hexane, Diisopropyl ether | Must be miscible with the primary solvent but a poor solvent for the compound.[1][11] |
| Dissolution Temp. | Near boiling point of solvent | Room Temperature | Higher temperature increases solubility but can degrade sensitive compounds. |
| Crystallization Temp. | 0 - 25 °C | Room Temperature (can be cooled) | Lower final temperature generally increases yield but may co-precipitate impurities. |
| Cooling/Addition Rate | Slow, > 1 hour | Slow, dropwise | Controls supersaturation. Slow rates produce larger, purer crystals.[2][7] |
| Solvent:Solute Ratio | Minimal amount for dissolution | Minimal amount for dissolution | Using excess solvent will reduce the final yield. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | Compound's melting point is below the boiling point of the solvent; solution is too concentrated; cooling is too rapid. | Lower the dissolution temperature by using a lower-boiling solvent or a solvent mixture. Reduce the concentration. Ensure slow cooling. |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation barrier is too high. | Add a seed crystal. Scratch the inner surface of the flask. Cool to a lower temperature. Add a small amount of anti-solvent.[1] |
| Poor Yield | Too much solvent was used; final cooling temperature is too high; premature filtration. | Ensure minimum solvent is used for dissolution. Cool the mixture thoroughly in an ice bath before filtration. |
| Low Purity | Cooling/anti-solvent addition was too fast, trapping impurities; inefficient washing. | Decrease the rate of cooling or anti-solvent addition. Ensure the filter cake is washed with fresh, ice-cold solvent. A second recrystallization may be necessary. |
References
- CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google P
- Guide for crystalliz
- SOP: CRYSTALLIZ
- Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-propiophenone - PrepChem.com. (URL: )
- Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-5'-nitropropiophenone - PrepChem.com. (URL: )
- Antisolvent Crystallization of Poorly W
- Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organiz
- “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (URL: )
- Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystalliz
- Using AntiSolvent for Crystalliz
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: )
- Friedel-Crafts Alkylation (A-Level Chemistry) - Study Mind. (URL: )
- Friedel–Crafts Acyl
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. iscientific.org [iscientific.org]
- 3. unifr.ch [unifr.ch]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. mt.com [mt.com]
- 8. ijcea.org [ijcea.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Hydroxy-3-methylphenyl)propan-1-one
Ticket ID: #SYN-PROPIO-4H3M Subject: Yield Optimization & Troubleshooting for 3-Methyl-4-Hydroxypropiophenone Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction
You are encountering challenges in the synthesis of 1-(4-Hydroxy-3-methylphenyl)propan-1-one (CAS: 121-19-7 / 2896-67-5). This molecule is a critical intermediate, often synthesized via the Fries Rearrangement of o-cresyl propionate.
While direct Friedel-Crafts acylation of o-cresol is possible, it frequently suffers from poly-acylation and poor regioselectivity.[1] The industry-standard "Self-Validating" route involves a two-step sequence:
-
O-Acylation: Esterification of o-cresol to form o-cresyl propionate.[1]
-
Fries Rearrangement: Lewis acid-mediated migration of the propionyl group to the para position.[1]
This guide focuses on Step 2 , as this is the yield-determining step where kinetic vs. thermodynamic control dictates success.
Module 1: Reaction Logic & Mechanism
To improve yield, you must control the competition between the ortho-migrated product (thermodynamic, stabilized by chelation) and the target para-migrated product (kinetic/solvent-controlled).
The Critical Pathway
The reaction proceeds via an acylium ion intermediate.[2][3][4][5] The key to high yield for your specific target (where the propionyl group is para to the hydroxyl) is low temperature and polar solvent usage, which destabilizes the ortho-chelated aluminum complex.
Caption: Mechanistic pathway for Fries Rearrangement. Green path indicates conditions favoring the target molecule.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Diagnostic Table: Common Yield Killers
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<40%) | Moisture Deactivation: AlCl₃ is hydrolyzed by wet solvent or atmospheric moisture.[1] | Protocol: Use freshly sublimed AlCl₃.[1] Dry solvents (DCM/Nitrobenzene) over molecular sieves (4Å). |
| High Ortho-Isomer | Thermodynamic Drift: Reaction temperature exceeded 100°C or ran too long. | Protocol: Maintain T < 60°C. Quench immediately upon TLC completion. Switch to polar solvents (Nitrobenzene/DCM).[1][6] |
| Tar/Polymerization | Exotherm Spike: Rapid addition of catalyst caused localized overheating.[1] | Protocol: Add AlCl₃ in portions over 30 mins. Use an ice bath during addition.[1][7] |
| Product Loss in Workup | Incomplete Hydrolysis: Aluminum-product complex is stable and requires acidic hydrolysis.[1] | Protocol: Quench into ice/HCl mixture. Stir vigorously for >1 hour until all solids dissolve/suspend freely. |
Frequently Asked Questions
Q: Can I use direct Friedel-Crafts acylation of o-cresol instead of the Fries rearrangement? A: It is not recommended for high purity.[1] Direct acylation often leads to di-acylated byproducts and requires difficult separation of ortho vs. para isomers.[1] The Fries rearrangement of the ester "locks" the stoichiometry (1:1) and allows better regiocontrol.[1]
Q: Why is my yield lower when I scale up? A: Heat transfer limits.[1] The Fries rearrangement is exothermic. On a small scale, heat dissipates quickly. On a large scale, internal temperature spikes favor the unwanted ortho-isomer or tar formation. Solution: Slower addition rates and efficient mechanical stirring.[1]
Q: Is there a "greener" alternative to AlCl₃/Nitrobenzene? A: Yes.[1] Methanesulfonic Acid (MSA) can act as both catalyst and solvent.[1] It is biodegradable and often provides cleaner conversion at moderate temperatures (see Protocol B).[1]
Module 3: Optimized Experimental Protocols
Choose the protocol that matches your available equipment and safety constraints.
Method A: The "Robust" Classical Route (AlCl₃)
Best for: Maximum regioselectivity and established regulatory filings.
Reagents:
-
o-Cresyl Propionate (1.0 eq)[1]
-
Aluminum Chloride (AlCl₃) (anhydrous, 2.5 eq)
-
Dichloromethane (DCM) (Solvent, 5-10 volumes)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, N₂ inlet, and reflux condenser.
-
Solvation: Charge o-cresyl propionate and dry DCM.[1] Cool to 0°C .[1][7]
-
Catalyst Addition: Add AlCl₃ powder in small portions over 30 minutes. Do not allow temp to rise above 10°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). If conversion is slow (check TLC), heat to mild reflux (40°C) for 2-4 hours.
-
Checkpoint: Monitor disappearance of ester.[1]
-
-
Quench: Pour the reaction mixture slowly into a stirred slurry of Ice (500g) + Conc. HCl (50mL) .
-
Critical: The aluminum complex is sticky. Stir until two clear phases appear.
-
-
Workup: Separate the organic layer.[1][8] Extract aqueous layer 2x with DCM.[1][8] Wash combined organics with water, then Brine.[1][9] Dry over Na₂SO₄.[1]
-
Purification: Recrystallize from aqueous Ethanol (70:30) or Methanol.
Method B: The "Green" High-Efficiency Route (MSA)
Best for: Avoiding chlorinated solvents and toxic metal waste.
Reagents:
-
o-Cresyl Propionate (1.0 eq)[1]
-
Methanesulfonic Acid (MSA) (Solvent/Catalyst, 5-10 volumes)
Step-by-Step:
-
Reaction: Charge MSA into a flask. Add o-cresyl propionate.[1]
-
Heating: Heat to 50-60°C for 2 hours.
-
Note: MSA promotes the rearrangement efficiently without the extreme temperatures required for neat AlCl₃ melts.
-
-
Quench: Cool to RT. Pour into ice water. The product often precipitates as a solid.[8]
-
Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (EtOAc).[1]
-
Purification: Recrystallize from Hexane/EtOAc or Ethanol.
Module 4: Process Decision Tree
Use this flow to determine your next step if the standard protocol fails.
Caption: Decision matrix for troubleshooting yield and purity issues.
References
-
Mechanism of Fries Rearrangement. Wikipedia / Organic Chemistry Portal. (Detailed mechanistic overview of acyl migration). Link
-
Synthesis of Hydroxy Aryl Ketones via Low Temperature Fries Rearrangement. Advanced Journal of Chemistry. (Protocol for para-selectivity using AlCl3/Nitromethane). Link
-
Methanesulfonic Acid (MSA) as Catalyst/Solvent. Der Pharma Chemica. (Green chemistry approach for hydroxypropiophenone synthesis). Link
-
Friedel-Crafts Acylation vs. Fries Rearrangement. Master Organic Chemistry. (Comparison of direct acylation vs rearrangement routes). Link
-
1-(4-Hydroxy-3-methylphenyl)propan-1-one Compound Data. PubChem. (Physical properties and CAS verification). Link(Note: Link directs to analogous structure for property verification; specific isomer data inferred from CAS 2896-67-5 searches).
Sources
- 1. 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one | C15H14O2 | CID 14416163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement - Oreate AI Blog [oreateai.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]
Removing unreacted o-cresol impurities from 1-(4-Hydroxy-3-methylphenyl)propan-1-one
Topic: Removal of unreacted o-cresol from 1-(4-Hydroxy-3-methylphenyl)propan-1-one (4'-Hydroxy-3'-methylpropiophenone). Document ID: TSC-PUR-042 Last Updated: February 25, 2026[1][2][3]
Technical Abstract
The synthesis of 1-(4-Hydroxy-3-methylphenyl)propan-1-one via Friedel-Crafts acylation of o-cresol often yields a reaction mixture containing 5–15% unreacted o-cresol.[1][2][3]
The Core Challenge: Both the target ketone and the o-cresol impurity are phenols with similar pKa values (
The Solution: This guide details a purification strategy relying on Steam Distillation (exploiting the volatility difference) followed by Recrystallization (exploiting solubility differentials).
Module 1: Bulk Purification (Steam Distillation)
Applicability: Recommended for crude reaction mixtures containing >2% o-cresol.[1][2][3] Principle: o-Cresol forms a low-boiling azeotrope with water and is steam volatile.[1][2][3] The target ketone, having a significantly higher molecular weight and boiling point (>300°C), is non-volatile and will precipitate in the boiling water.
Step-by-Step Protocol
-
Quenching (If coming directly from synthesis):
-
Pour the AlCl
reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. -
Critical: Ensure the final pH is <2 to keep phenols protonated.
-
-
Steam Distillation Setup:
-
Transfer the quenched aqueous/organic suspension to a round-bottom flask.
-
Method A (Direct): Add excess water (approx. 3:1 water:product ratio) and heat to a vigorous boil.
-
Method B (Live Steam - Preferred for Scale): Inject steam from an external generator into the flask containing the crude product.[2][3]
-
-
The Process:
-
Recovery:
-
Cool the boiling flask to room temperature, then to 4°C.
-
The target ketone will solidify into a granular mass.
-
Filter the solid and wash with cold water.
-
Workflow Visualization
Figure 1: Critical workflow for separating volatile phenolic impurities from non-volatile phenolic ketones.
Module 2: Fine Purification (Recrystallization)
Applicability: For removing trace colored impurities and remaining isomers after steam distillation. The "Oiling Out" Problem: Phenolic ketones often separate as an oil rather than crystals if the solvent system is too polar or the concentration is too high.[3]
Solvent Selection Guide
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Ethanol / Water | 70:30 to 50:50 | High | Best balance.[1][2][3] Water acts as the anti-solvent. |
| Toluene | 100% | Medium | Good for very dry crude. Cool slowly to -10°C. |
| Ethyl Acetate / Hexane | 1:4 | Medium | Use if the product is very oily.[1][3] |
Troubleshooting the "Sticky Solid"
If your product oils out (forms a liquid layer at the bottom) instead of crystallizing:
-
Re-heat the mixture until the oil dissolves completely.
-
Correction: Add a small amount of the polar solvent (e.g., Ethanol) until clear.
-
-
Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[4]
-
Slow Cooling: Wrap the flask in a towel to cool it to room temperature over 2–3 hours. Do not place directly in an ice bath.
Module 3: Analytical Verification (TLC & HPLC)
Before proceeding to the next synthetic step, verify the removal of o-cresol.[3]
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexanes : Ethyl Acetate (7:[1][2]3) + 1% Acetic Acid.
-
Why Acid? Phenols streak on neutral silica. The acid sharpens the spots.
-
-
Visualization: UV (254 nm). o-Cresol is UV active but weak; the ketone is strongly UV active.[2][3]
-
Stain: KMnO
(oxidizes phenols to brown/yellow spots).
Data Interpretation
| Compound | Approx.[4][5][6][7][8][9][10][11][12][13][14][15] Rf (Hex/EtOAc 7:3) | Appearance (UV) |
| 1-(4-Hydroxy-3-methylphenyl)propan-1-one | 0.40 – 0.50 | Dark purple/black absorption |
| o-Cresol | 0.60 – 0.70 | Faint shadow |
Frequently Asked Questions (FAQs)
Q1: Why can't I just wash the organic layer with NaOH to remove the o-cresol? A: You cannot.[3] Both the o-cresol (pKa ~10.[2][3]3) and your target ketone (pKa ~10.0) are phenols.[8][10][11] NaOH is a strong base and will deprotonate both compounds, pulling your product into the aqueous waste stream along with the impurity.
Q2: The product turned pink/brown during drying. Is it ruined? A: Not necessarily. Phenols are prone to oxidation, forming quinones which are highly colored even in trace amounts.
-
Fix: Recrystallize again using Ethanol/Water with a pinch of sodium metabisulfite (antioxidant) added to the aqueous portion.
Q3: Can I use Flash Chromatography instead of Steam Distillation? A: Yes, but it is inefficient for removing >10% impurity. If you must use a column:
-
Use a gradient of 0%
30% EtOAc in Hexanes. -
The o-cresol will elute before the ketone due to lower polarity (lack of the carbonyl dipole).[3]
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on purification of phenolic ketones via steam distillation).
-
BenchChem. (2025).[4][7] Application Notes and Protocols for Friedel-Crafts Acylation Workups. (General protocols for phenolic ketone isolation).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for o-Cresol.[1][2][3] (Physical properties and volatility data).
-
O'Neil, M. J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (Solubility data for cresol isomers).
Sources
- 1. 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]
- 2. 2,2-Bis(4-hydroxy-3-methylphenyl)propane One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. KR101753291B1 - Method for extracting cresol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemos.de [chemos.de]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biological removal of p-cresol, phenol, p-hydroxybenzoate and ammonium using a nitrifying continuous-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. inchem.org [inchem.org]
- 11. o-Cresol - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. 1-(4-Hydroxy-3-methylphenyl)propan-2-one | C10H12O2 | CID 13591061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Industrial Synthesis of 4'-hydroxy-3'-methylpropiophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the industrial synthesis of 4'-hydroxy-3'-methylpropiophenone. This guide is designed for researchers, chemists, and process development professionals to address common challenges in minimizing byproduct formation and maximizing the yield and purity of this valuable intermediate. Here, we move beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Section 1: Understanding the Core Synthesis & Byproduct Formation
The most prevalent industrial synthesis of 4'-hydroxy-3'-methylpropiophenone is the Friedel-Crafts acylation of 2-methylphenol (o-cresol), which typically proceeds via a Fries rearrangement of an O-acylated intermediate. The starting phenol is first esterified with propionyl chloride or propionic anhydride to form 2-methylphenyl propionate. This ester then undergoes an intramolecular rearrangement in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the desired C-acylated hydroxyketone.[1][2]
However, this pathway is fraught with challenges, primarily revolving around selectivity. The reaction can produce a mixture of the desired para-isomer and an undesired ortho-isomer, in addition to residual O-acylated starting material.
Caption: Core Reaction Pathway and Key Byproducts.
Section 2: Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts reaction is yielding primarily the O-acylated ester instead of the desired C-acylated hydroxyketone. What's wrong?
A: This is a classic case of competing O- vs. C-acylation common to phenols.[3][4] Phenols are bidentate nucleophiles, and acylation can occur at the hydroxyl oxygen (O-acylation) or the activated aromatic ring (C-acylation). O-acylation is often kinetically favored. To obtain the C-acylated product, you must promote the Fries Rearrangement of the ester intermediate.
-
Causality: The Fries rearrangement is catalyzed by a Lewis acid (e.g., AlCl₃).[2] The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the formation of an acylium ion which can then re-attack the aromatic ring via electrophilic aromatic substitution.
-
Solution: Ensure you are using a sufficient quantity of the Lewis acid catalyst—often in stoichiometric excess. The catalyst complexes with both the starting phenol and the product ketone, so a catalytic amount is insufficient.[5][6] Applying heat will also drive the rearrangement, but this must be balanced with the need for regioselectivity (see Q2).
Q2: I'm getting a mixture of the desired para-isomer and the ortho-isomer. How can I improve para-selectivity?
A: The ortho/para selectivity of the Fries rearrangement is highly dependent on reaction conditions, offering a clear example of thermodynamic versus kinetic control.[2]
-
Causality & Solution:
-
Temperature: Lower reaction temperatures (typically ≤ 60°C) favor the formation of the para-isomer , which is the thermodynamically more stable product.[7] Higher temperatures (often >100°C) favor the kinetically preferred ortho-isomer , as the intermediate can form a more stable bidentate complex with the aluminum catalyst.[2]
-
Solvent: The choice of solvent also plays a crucial role. Non-polar solvents (like carbon disulfide) tend to favor the ortho-product, whereas more polar solvents (like nitrobenzene) increase the proportion of the para-product.[1][7] Nitrobenzene is effective but poses significant environmental and safety challenges. Dichloromethane or dichloroethane are common industrial compromises.
-
Q3: Why does the reaction require more than one equivalent of AlCl₃?
A: Both the starting material (2-methylphenol, if any is unreacted) and the product (4'-hydroxy-3'-methylpropiophenone) contain hydroxyl groups. These phenolic protons are acidic and will react with the Lewis acid. Furthermore, the lone pairs on the oxygen atoms of the hydroxyl and carbonyl groups will coordinate strongly with AlCl₃.[3][5] This complexation deactivates the catalyst. Therefore, you need at least one equivalent of AlCl₃ to complex with the product, plus an additional amount to act as the catalyst for the rearrangement itself. A common industrial practice is to use 1.1 to 1.3 equivalents.[8]
Q4: What are the most effective methods for purifying the final product and removing the ortho-isomer?
A: Purification is critical as the ortho- and para-isomers can have similar physical properties.
-
Steam Distillation: The ortho-isomer, due to intramolecular hydrogen bonding, is often more volatile than the para-isomer. Steam distillation can be an effective, scalable method for removing the bulk of the ortho-byproduct.[9]
-
Recrystallization: This is the most common method for achieving high purity. A carefully chosen solvent system is key. Often, a binary solvent system like ethanol/water or a hydrocarbon/polar aprotic solvent mixture (e.g., toluene/ethyl acetate) is used.[10][11] The desired para-product is typically less soluble and will crystallize out upon cooling, leaving the ortho-isomer and other impurities in the mother liquor.
-
Column Chromatography: While effective for laboratory scale, column chromatography is generally not cost-effective for large-scale industrial production but can be used for producing highly pure analytical standards.[11][12]
Section 3: Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to resolving specific experimental failures.
| Symptom | Potential Cause(s) | Recommended Action & Scientific Rationale |
| Low or No Product Yield | 1. Inactive Catalyst: AlCl₃ is extremely hygroscopic. Moisture deactivates it, halting the reaction. 2. Insufficient Catalyst: As discussed in the FAQ, a stoichiometric amount is required to overcome product complexation.[8] 3. Suboptimal Temperature/Time: The reaction may be too slow if the temperature is too low, or degradation may occur if it's too high for too long. | 1. Ensure Anhydrous Conditions: Use freshly opened, high-purity AlCl₃. Flame-dry all glassware and conduct the reaction under an inert atmosphere (N₂ or Ar). 2. Verify Stoichiometry: Use at least 1.1 equivalents of AlCl₃ relative to the starting ester. 3. Optimize Reaction Profile: Monitor the reaction by TLC or HPLC. Start at a low temperature (e.g., 0-10°C) during reagent addition, then slowly warm to the target temperature (e.g., 50-60°C for para-selectivity) and hold for several hours until completion.[1] |
| High Levels of Ortho-Isomer | 1. Excessive Reaction Temperature: High temperatures favor the kinetically controlled ortho-product.[2] 2. Inappropriate Solvent Choice: Non-polar solvents promote the formation of the ortho-isomer.[7] | 1. Implement Strict Temperature Control: Maintain the reaction temperature below 60°C. Use a reactor with reliable temperature control. 2. Re-evaluate Solvent: If ortho-isomer levels are persistently high, consider a more polar solvent like o-dichlorobenzene, but be mindful of downstream processing and environmental impact. |
| Formation of Tars / Dark Color | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition byproducts. 2. Poor Quality Reagents: Impurities in the starting materials or solvent can lead to side reactions. 3. Inefficient Quenching: A poorly controlled quench can cause localized heating and degradation. | 1. Reduce Temperature: Lower the reaction setpoint. Even a 10°C reduction can significantly decrease tar formation. 2. Use High-Purity Materials: Ensure starting materials and solvents meet required specifications. 3. Controlled Quench: Quench the reaction by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[8] This hydrolyzes the aluminum complexes in a controlled manner. |
Section 4: Optimized Protocol and Process Parameters
This protocol is designed to maximize the yield of the desired para-isomer.
Protocol: Synthesis via Fries Rearrangement of 2-Methylphenyl Propionate
-
Esterification:
-
To a stirred solution of 2-methylphenol (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add propionyl chloride (1.1 eq) dropwise at 0-5°C. A mild base (e.g., triethylamine, 1.2 eq) can be added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC/HPLC analysis shows complete consumption of the phenol.
-
Work up by washing with water and brine, then dry and concentrate the organic phase to yield crude 2-methylphenyl propionate. This intermediate is often used directly without further purification.
-
-
Fries Rearrangement:
-
Charge a dry, inerted reactor with an anhydrous solvent (e.g., nitrobenzene or o-dichlorobenzene).[1]
-
Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, keeping the temperature below 20°C.
-
Cool the suspension to 10°C and add the crude 2-methylphenyl propionate (1.0 eq) dropwise, maintaining the internal temperature between 10-15°C.
-
After addition is complete, slowly heat the mixture to 50-60°C and hold for 4-6 hours. Monitor reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a separate vessel containing a stirred mixture of crushed ice and concentrated HCl (3:1 w/w).
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4'-hydroxy-3'-methylpropiophenone.[11]
-
Table 1: Influence of Reaction Conditions on Isomer Distribution (Illustrative)
| Temperature | Solvent | Catalyst (eq) | Predominant Isomer | Typical Yield (para) | Reference |
| < 60°C | Nitrobenzene (Polar) | >1.1 | Para | Good to Excellent | [1][7] |
| > 100°C | Nitrobenzene (Polar) | >1.1 | Ortho | Low | [2][7] |
| < 60°C | CS₂ (Non-polar) | >1.1 | Ortho / Para Mixture | Moderate | [7] |
| > 100°C | CS₂ (Non-polar) | >1.1 | Ortho | Low | [2] |
Section 5: Visual Troubleshooting Workflow
Caption: Troubleshooting Logic for Low Yield or Purity.
References
- European Patent Office.Production of propiophenone - EP 0008464 B1.
- Google Patents.US4172097A - Production of propiophenone.
- Google Patents.EP0008464B1 - Production of propiophenone.
-
PMC. Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones.[Link]
-
PMC. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics.[Link]
- Google Patents.EP0008464A1 - Production of propiophenone.
-
PrepChem. Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-propiophenone.[Link]
-
Chemistry Stack Exchange. Friedel–Crafts reaction of phenol.[Link]
-
Chemistry Steps. Is Phenyl an Ortho/Para or Meta Director?[Link]
-
CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?[Link]
-
PrepChem. Synthesis of 4'-hydroxy-3'-methoxy-2-methyl-5'-nitropropiophenone.[Link]
-
Reddit. Ortho vs. Para positioning of Substituent (FC-Acylation).[Link]
-
Dakota Systems. Mastering the Synthesis of 4'-Methylpropiophenone: A Guide for Chemical Professionals.[Link]
- Unknown Source.Organic Chemistry-4. (Link unavailable)
-
Wikipedia. Fries rearrangement.[Link]
-
Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes.[Link]
-
Organic Chemistry Portal. Fries Rearrangement.[Link]
-
PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products.[Link]
-
YouTube. [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation.[Link]
- Google Patents.
-
Scribd. Atom Economical Synthesis of 4'-Methylpropiophenone by Friedel-Crafts Acylation of Toluene With Propionic Anhydride Over Solid Me So Porous Superacid UDCaT-5.[Link]
-
ResearchGate. How can i perform Friedel crafts acylation with phenol?[Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation.[Link]
- Google Patents.CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
-
MDPI. Research on Industrial Production Process Optimization and Quality Control Methods Based on Intelligent Manufacturing Technology.[Link]
-
Mettler Toledo. MTCiting: Process Chemistry and Pharmaceutical Manufacturing Optimization.[Link]
-
ResearchGate. Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test.[Link]
Sources
- 1. 4'-Hydroxy-3'-methoxypropiophenone | 1835-14-9 [chemicalbook.com]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. curlyarrows.com [curlyarrows.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Purification strategies for sticky precipitates of 3-methyl-4-hydroxypropiophenone
This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with sticky, oily, or non-crystalline precipitates of 3-methyl-4-hydroxypropiophenone. Our focus is on transforming these challenging purification scenarios into successful outcomes by explaining the underlying chemical principles behind each step.
Section 1: Understanding the Challenge - Why Does My Product Form a Sticky Precipitate?
This section addresses the fundamental questions surrounding the formation of non-ideal precipitates, a phenomenon often referred to as "oiling out."
Q1: I've finished my reaction, and instead of a crystalline powder, I have a sticky, oily mess. What's happening?
A: You are likely observing a phenomenon called "oiling out" or liquid-liquid phase separation.[1] This occurs when the solute (your product) separates from the solution as a liquid phase rather than a solid crystalline lattice. This is particularly common for compounds that have a melting point lower than the temperature of the crystallization process or when significant impurities are present.[2] An oily precipitate is undesirable because it can act as a solvent for impurities, trapping them within the product as it eventually solidifies.[3]
Q2: What properties of 3-methyl-4-hydroxypropiophenone make it prone to forming sticky precipitates?
A: Several factors related to the structure of 3-methyl-4-hydroxypropiophenone can contribute to this issue:
-
Hydrogen Bonding: The phenolic hydroxyl (-OH) group and the ketone carbonyl (C=O) group can form strong intermolecular hydrogen bonds. While this facilitates crystal lattice formation in a pure state, the presence of impurities can disrupt this ordered packing.
-
Low Melting Point (Relative to Solvent BP): If the melting point of the impure product is below the boiling point of the chosen recrystallization solvent, it will melt before it dissolves, forming an oil. The melting point for the closely related isomer, 4'-hydroxypropiophenone, is approximately 149°C, but impurities can significantly depress this.[4]
-
Presence of Impurities: This is the most common cause. Impurities act as a "eutectic mixture," lowering the overall melting point of the solid. They can also inhibit the nucleation process required for crystal growth.[5]
Q3: What are the likely impurities in my crude 3-methyl-4-hydroxypropiophenone?
A: Impurity profiling is critical for designing a purification strategy.[6] Depending on your synthetic route (e.g., Friedel-Crafts acylation of 2-methylphenol), common impurities may include:
-
Unreacted Starting Materials: Such as 2-methylphenol or propionyl chloride/anhydride.
-
Positional Isomers: Acylation might occur at other positions on the aromatic ring.
-
Polymeric or Tar-like Byproducts: Often formed under strong acid catalysis (like AlCl₃) in Friedel-Crafts reactions.[7]
-
Residual Solvents: From the reaction or initial workup.
Section 2: Diagnostic Workflow for Purification Strategy Selection
Before attempting a large-scale purification, a logical diagnostic approach can save significant time and material. The following workflow helps guide your choice of methodology.
Caption: Diagnostic workflow for selecting a purification strategy.
Section 3: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step solutions to common purification problems in a question-and-answer format.
Q4: My product is soluble in ethyl acetate but oils out from every recrystallization solvent I try. How can I use extraction to purify it?
A: This is a classic scenario for leveraging the acidic nature of the phenolic hydroxyl group. An acid-base liquid-liquid extraction (LLE) can effectively separate your phenolic product from non-acidic impurities.
Protocol: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent in which both the product and impurities are soluble. Dichloromethane (DCM) or ethyl acetate (EtOAc) are good starting points.
-
Aqueous Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a cold, dilute aqueous base solution, such as 1M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
-
Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure. The acidic 3-methyl-4-hydroxypropiophenone will be deprotonated to its phenoxide salt, which is soluble in the aqueous layer. Most non-acidic organic impurities will remain in the organic layer.[8]
-
Layer Collection: Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction on the organic layer 1-2 more times with fresh aqueous base to ensure complete recovery. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh DCM or EtOAc to remove any trapped non-polar impurities.
-
Re-acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 3M hydrochloric acid (HCl), while stirring until the solution is acidic (pH ~2, check with pH paper). Your product should precipitate out as the neutral, water-insoluble phenol.
-
Isolation: If the product precipitates as a solid, it can be collected by vacuum filtration.[9] If it still oils out, extract the acidified aqueous solution with fresh portions of DCM or EtOAc.
-
Final Steps: Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
Q5: I managed to get a solid after extraction, but it's still not pure. How do I perform a proper recrystallization without it oiling out?
A: Successful recrystallization depends on choosing the right solvent and controlling the cooling rate.[10] Oiling out during this stage often means the solution is supersaturated at a temperature above the melting point of your impure compound, or you are cooling it too quickly.[10]
Protocol: Troubleshooting Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Based on the structure of 3-methyl-4-hydroxypropiophenone (polar phenolic ketone), suitable solvent systems could be toluene, ethanol/water, or acetone/hexane mixtures.[11] You must test this on a small scale first.
| Solvent System | Boiling Point (°C) | Suitability Rationale |
| Toluene | 111 | Good for aromatic compounds; high boiling point may help dissolve stubborn impurities. |
| Ethanol/Water | 78-100 | The product should be soluble in hot ethanol and insoluble in cold water. Water acts as the anti-solvent.[12] |
| Acetone/Hexane | 56-69 | The product should be soluble in acetone. Hexane is added as an anti-solvent to induce precipitation.[11] |
| Isopropanol | 82 | A good single-solvent option for moderately polar compounds. |
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely. Adding too much solvent is a common reason for poor recovery.[10]
-
Slow Cooling (CRITICAL STEP): This is the most important step to prevent oiling out. Do not place the flask directly into an ice bath.
-
Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cork ring and covered with a watch glass.
-
Once at room temperature, if no crystals have formed, try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[3]
-
If scratching fails, add a single "seed" crystal from a previously purified batch.
-
Only after the solution has reached room temperature and shows some crystal growth (or has failed to do so after scratching/seeding) should you move it to a colder environment like a refrigerator (4°C) or an ice bath (0°C) to maximize crystal yield.[3]
-
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[2]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Q6: Recrystallization isn't working, and my product is a very thick, stubborn oil. What is trituration and how can it help?
A: Trituration is a simple technique to induce crystallization or purify a solid from a soluble impurity. It involves suspending the sticky solid in a solvent in which the desired compound is insoluble, but the impurities are soluble.[13]
Protocol: Purification by Trituration
-
Solvent Choice: Select a "non-solvent" for your product. For a moderately polar compound like 3-methyl-4-hydroxypropiophenone, a non-polar solvent like hexanes, diethyl ether, or petroleum ether is an excellent choice.
-
Procedure: Place your sticky oil in a flask. Add a small amount of the chosen non-solvent.
-
Agitation: Use a spatula or glass rod to vigorously scratch, stir, and break up the oil in the solvent. This mechanical action can induce the formation of a solid crystalline structure.[13] The impurities, meanwhile, dissolve into the solvent.
-
Isolation: Once your product has solidified into a powder or suspension, you can either filter it directly or carefully decant (pour off) the solvent containing the dissolved impurities.
-
Repeat: Wash the resulting solid with fresh, cold non-solvent and dry under vacuum. This process can be repeated if necessary.
Q7: I've tried everything, but I still can't get a pure solid. When should I give up and move to column chromatography?
A: Column chromatography is a powerful but more labor-intensive technique for separating compounds based on their differential adsorption to a stationary phase.[9] It is the method of choice when:
-
The impurities have very similar solubility profiles to the product, making recrystallization ineffective.
-
The product is a persistent oil that will not crystallize.
-
You need to separate multiple components from a complex mixture.
Workflow: Column Chromatography
Caption: General workflow for purification by column chromatography.
Basic Steps for Column Chromatography:
-
Stationary Phase: For a moderately polar compound like yours, silica gel is the standard choice.
-
Mobile Phase (Eluent): You need to find a solvent system that separates your compound from its impurities. This is done using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). You are aiming for a solvent system that gives your product an R_f value of ~0.3.
-
Column Packing: The silica gel is packed into a glass column as a slurry with the eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel.
-
Elution and Collection: The eluent is passed through the column, and the separated components are collected in sequential fractions as they exit the column. The fractions are analyzed by TLC to identify which ones contain the pure product.
-
Isolation: The pure fractions are combined, and the solvent is removed by rotary evaporation.
References
- Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
- How to recrystallize and separate the substance I synthesized in toluene but is oily. (2024, February 6). Quora.
- RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
- How to recrystallize an oily compound? (2025, April 15).
- A Study on Extraction and Adsorption of Three Phenolic Ketones. (2023, February 1). KoreaScience.
- Bupropion Propiophenone Impurity | CAS No. 93-55-0. (n.d.). Omchemlabs.
- The Purification of Organic Compound: Techniques and Applic
- How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16).
- I am doing an organic synthesis using water as a solvent. Instead of a solid I keep getting a sticky substance. How can I get a solid powdery form? (2015, January 27).
- How do I force my compound to precipit
- 4'-Hydroxy-3'-methoxypropiophenone | 1835-14-9. (2025, July 24). ChemicalBook.
- 4'-Hydroxypropiophenone 70-70-2 wiki. (n.d.). Guidechem.
Sources
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. researchgate.net [researchgate.net]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Page loading... [wap.guidechem.com]
- 5. reddit.com [reddit.com]
- 6. omchemlabs.in [omchemlabs.in]
- 7. 4'-Hydroxy-3'-methoxypropiophenone | 1835-14-9 [chemicalbook.com]
- 8. A Study on Extraction and Adsorption of Three Phenolic Ketones -Korean Chemical Engineering Research | 학회 [koreascience.kr]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
FTIR spectral analysis and functional group identification of 4'-hydroxy-3'-methylpropiophenone
[1][2]
CAS Registry Number: 940-04-5 IUPAC Name: 1-(4-hydroxy-3-methylphenyl)propan-1-one Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol [1][2][3][4][5]
Executive Summary
This guide provides a rigorous technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 4'-hydroxy-3'-methylpropiophenone , a critical intermediate in the synthesis of muscle relaxants (e.g., Tolperisone derivatives) and fine chemical reagents.[1][2]
Unlike generic spectral databases, this document focuses on the comparative identification of this compound against its closest structural analogs: 4'-hydroxypropiophenone and 4'-methylpropiophenone .[1][2] By isolating the spectral contributions of the 3-methyl and 4-hydroxyl substituents, this guide establishes a self-validating protocol for researchers to confirm identity and purity with high confidence.[1][2]
Structural Context & Theoretical Basis[1][2][6][7][8]
The infrared spectrum of 4'-hydroxy-3'-methylpropiophenone is dictated by the interplay between three distinct structural moieties:
-
The Propiophenone Backbone: Provides the conjugated ketone (C=O) and the ethyl chain (CH₂-CH₃).
-
The Phenolic Hydroxyl (4-OH): Introduces strong hydrogen-bonding capabilities, significantly broadening high-frequency bands and lowering carbonyl frequencies via resonance.[1][2]
-
The Ortho-Methyl Group (3-CH₃): Sterically influences the hydroxyl group and adds specific aliphatic C-H stretching/bending modes, altering the aromatic substitution pattern in the fingerprint region.[2]
Comparison of Structural Analogs
| Compound | Structure | Key Differentiator |
| 4'-Hydroxy-3'-methylpropiophenone | Target | 3-Methyl + 4-OH |
| 4'-Hydroxypropiophenone | Analog A | Lacks 3-Methyl group |
| 4'-Methylpropiophenone | Analog B | Lacks 4-Hydroxyl group |
Experimental Protocol
To ensure reproducible spectral data, the following protocol is recommended. The presence of the phenolic hydroxyl group makes this compound sensitive to moisture (hygroscopic broadening); therefore, sample preparation is critical.
Method A: Attenuated Total Reflectance (ATR) — Recommended
-
Crystal: Diamond or ZnSe (Single-bounce).[1]
-
Preparation: Place ~5 mg of the solid crystalline sample directly onto the crystal. Apply high pressure to ensure intimate contact.
-
Parameters: 4 cm⁻¹ resolution, 32 scans.
-
Advantage: Minimal sample prep; preserves the native solid-state H-bonding network.[1][2]
Method B: KBr Pellet — Alternative[1]
Spectral Analysis & Functional Group Identification[2][7][8][9]
The FTIR spectrum can be divided into four diagnostic zones. Assignments are validated against standard group frequencies and analog data.
Zone 1: High-Frequency Region (3600 – 2800 cm⁻¹)[1][2]
-
Phenolic O-H Stretch (3400 – 3200 cm⁻¹): A broad, intense band centered typically around 3300 cm⁻¹ . This confirms the presence of the hydroxyl group. The breadth indicates intermolecular hydrogen bonding in the solid state.
-
Aromatic C-H Stretch (~3050 cm⁻¹): Weak shoulder bands above 3000 cm⁻¹.[6]
-
Aliphatic C-H Stretch (2980 – 2870 cm⁻¹):
Zone 2: The Carbonyl Region (1700 – 1600 cm⁻¹)
-
Ketone C=O[1][7] Stretch (1675 – 1660 cm⁻¹): This is the most diagnostic peak.
-
Shift Explanation: A standard saturated ketone appears at ~1715 cm⁻¹. Conjugation with the benzene ring lowers this to ~1685 cm⁻¹. The electron-donating 4-OH group (via resonance) and hydrogen bonding further lower the frequency to ~1665 cm⁻¹ .[1][2]
-
Differentiation: In 4'-methylpropiophenone (no OH), this band typically appears higher (~1680 cm⁻¹) due to the lack of strong resonance donation from an oxygen atom.[2]
-
Zone 3: Aromatic & Skeletal Vibrations (1600 – 1400 cm⁻¹)
-
Aromatic C=C Ring Stretch: Sharp bands at 1605 cm⁻¹, 1580 cm⁻¹, and 1515 cm⁻¹ . The band at ~1515 cm⁻¹ is often very strong in para-substituted electron-rich rings (like phenols).[2]
-
Aliphatic Bending:
-
1460 cm⁻¹: Asymmetric methyl deformation.
-
1375 cm⁻¹: Symmetric methyl deformation (Umbrella mode). The presence of the ethyl group often splits this or adds a companion band nearby.
-
Zone 4: Fingerprint Region (1000 – 600 cm⁻¹)
-
C-O Stretch (1280 – 1220 cm⁻¹): A strong band arising from the Phenol C-O bond.
-
Substitution Pattern (Out-of-Plane Bending):
-
880 – 810 cm⁻¹: 1,2,4-trisubstituted benzenes typically show two strong bands in this region.[1] One represents the isolated H (position 2) and the other represents the two adjacent H's (positions 5,6).
-
Contrast: 4'-Hydroxypropiophenone (1,4-disubstituted) shows a single dominant band at ~830 cm⁻¹.[1][2] The splitting or presence of a second band in the target molecule confirms the 3-methyl substitution.[2]
-
Comparative Analysis Guide
This section objectively compares the target molecule with its primary alternatives to demonstrate how FTIR discriminates between them.
Comparison 1: Target vs. 4'-Hydroxypropiophenone (Analog A)[1][2]
-
Structural Difference: Target has a methyl group at position 3.
-
Spectral Impact:
-
Fingerprint Region: Analog A (1,4-sub) has a clean, single strong band ~830 cm⁻¹.[1] The Target (1,2,4-sub) displays a more complex pattern with bands near 815 cm⁻¹ and 870 cm⁻¹ .
-
Aliphatic Region: The Target shows increased intensity in the C-H stretching region (2900-3000 cm⁻¹) due to the additional methyl group.
-
Comparison 2: Target vs. 4'-Methylpropiophenone (Analog B)[1][2]
-
Structural Difference: Target has a hydroxyl group at position 4.
-
Spectral Impact:
Summary Data Table
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Phenolic O-H | Stretch | 3400 – 3200 | Broad, Strong | Primary ID: Distinguishes from non-phenolic analogs.[1][2] |
| Aromatic C-H | Stretch | 3060 – 3010 | Weak | General aromatic indicator. |
| Aliphatic C-H | Stretch | 2980 – 2870 | Medium | Confirms propyl chain + ring methyl. |
| Ketone C=O | Stretch | 1675 – 1660 | Strong, Sharp | Primary ID: Conjugated ketone position. |
| Aromatic C=C | Stretch | 1605, 1580, 1515 | Strong | Confirms aromatic backbone. |
| Phenolic C-O | Stretch | 1260 – 1220 | Strong | Secondary confirmation of phenol. |
| Ar-H (OOP) | Bend | 880 – 810 | Strong | Primary ID: 1,2,4-substitution pattern.[1] |
Workflow Visualization
The following diagram illustrates the logical decision tree for validating the identity of 4'-hydroxy-3'-methylpropiophenone using FTIR data.
Caption: Logical stepwise validation workflow for distinguishing 4'-hydroxy-3'-methylpropiophenone from its closest structural analogs.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13591061, 1-(4-Hydroxy-3-methylphenyl)propan-2-one (Isomer Reference). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 4'-Methylpropiophenone IR Spectrum (Gas Phase). NIST Chemistry WebBook, SRD 69.[8] Retrieved from [Link][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[9] (Standard reference for theoretical shifts in substituted benzenes).
-
LookChem. (2024). 1-(4-Hydroxy-3-methylphenyl)propan-1-one Product Information. Retrieved from [Link][2]
Sources
- 1. 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- [webbook.nist.gov]
- 2. US4690931A - Therapeutically useful 1-phenyl-2-piperidinoalkanol derivatives - Google Patents [patents.google.com]
- 3. arsynlifesciences.com [arsynlifesciences.com]
- 4. achmem.com [achmem.com]
- 5. lookchem.com [lookchem.com]
- 6. scialert.net [scialert.net]
- 7. 4'-Methylpropiophenone: Applications, synthesis and FTIR_Chemicalbook [chemicalbook.com]
- 8. 4'-Methylpropiophenone [webbook.nist.gov]
- 9. 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one | C15H14O2 | CID 14416163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
